![molecular formula C16H21NO3 B7586202 (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate acts as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). Activation of this receptor has been shown to have a variety of effects on the central nervous system, including modulating neurotransmitter release, promoting neuroprotection, and reducing inflammation.
Biochemical and Physiological Effects:
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate has also been shown to reduce oxidative stress and promote neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate in lab experiments is that it has a high affinity for the alpha7 nAChR, making it a potent agonist for this receptor. However, one limitation of using (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate is that it has a relatively short half-life, which can make it difficult to achieve sustained effects in vivo.
Zukünftige Richtungen
There are several potential future directions for research on (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate. One area of interest is its potential use in the treatment of Alzheimer's disease. (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent for this condition. Another area of interest is its potential use in the treatment of schizophrenia. (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, and further research is needed to determine its potential as a therapeutic agent for this condition. Additionally, research is needed to further explore the potential neuroprotective effects of (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate and to determine its safety and efficacy in human clinical trials.
Synthesemethoden
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with 7-oxabicyclo[4.2.0]oct-2-ene-8-carboxylic acid. The resulting product is then esterified with 2,2-dimethoxypropane to yield (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. (8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and nicotine addiction.
Eigenschaften
IUPAC Name |
(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-6-4-8-12(17-10)15(18)20-14-11-7-5-9-19-13(11)16(14,2)3/h4,6,8,11,13-14H,5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNBSGKHRSMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)OC2C3CCCOC3C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)
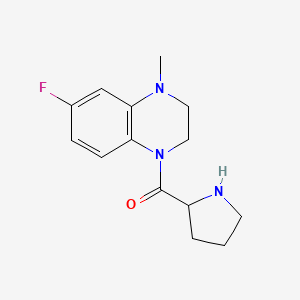

![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)
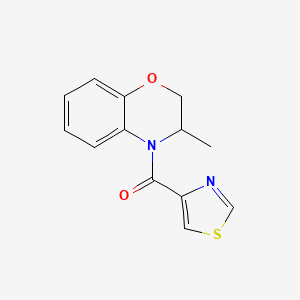
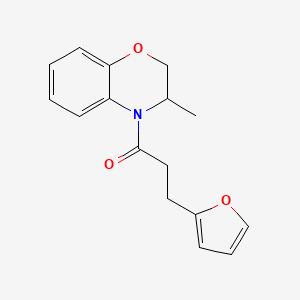
![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)

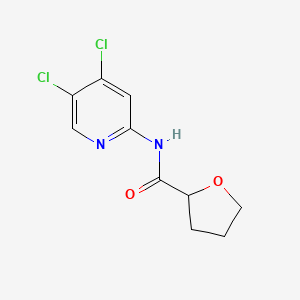
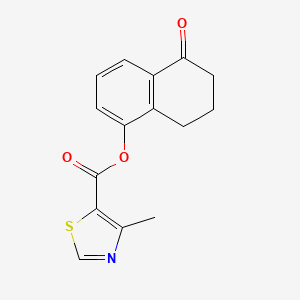

![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)

